molecular formula C11H13BrO3 B1315579 Methyl 2-(3-bromopropoxy)benzoate CAS No. 26930-28-9

Methyl 2-(3-bromopropoxy)benzoate

Cat. No.: B1315579
CAS No.: 26930-28-9
M. Wt: 273.12 g/mol
InChI Key: MVMJSMOVJKCGSP-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromopropoxy)benzoate: is an organic compound with the molecular formula C11H13BrO3. It is an ester derivative of benzoic acid, where the ester group is substituted with a 3-bromopropoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromopropoxy)benzoate can be synthesized through the reaction of methyl 2-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

Methyl 2-hydroxybenzoate+1,3-dibromopropaneMethyl 2-(3-bromopropoxy)benzoate+KBr\text{Methyl 2-hydroxybenzoate} + \text{1,3-dibromopropane} \rightarrow \text{this compound} + \text{KBr} Methyl 2-hydroxybenzoate+1,3-dibromopropane→Methyl 2-(3-bromopropoxy)benzoate+KBr

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromine atom in methyl 2-(3-bromopropoxy)benzoate can be substituted by various nucleophiles, such as amines or thiols, to form corresponding substituted products.

    Hydrolysis: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions under reflux.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2-(3-bromopropoxy)benzoic acid and methanol.

    Reduction: 2-(3-bromopropoxy)benzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 2-(3-bromopropoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functionalized materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromopropoxy)benzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acidic or basic conditions.

Comparison with Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but lacks the 3-bromopropoxy group.

    Methyl 4-(3-bromopropoxy)benzoate: Similar structure but with the bromopropoxy group at the para position.

    Ethyl 2-(3-bromopropoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(3-bromopropoxy)benzoate is unique due to the presence of both the ester and the 3-bromopropoxy group, which provides distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

methyl 2-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMJSMOVJKCGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553947
Record name Methyl 2-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26930-28-9
Record name Methyl 2-(3-bromopropoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26930-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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